Synthetic Yield Comparison: Hydrazide vs. Acid/Ester Precursors in One-Step Hydrazinolysis
The target hydrazide is obtained in 77% isolated yield from (2-oxo-oxazolidin-3-yl)-acetic acid ethyl ester via direct hydrazinolysis (NH₂NH₂·H₂O, 1.0 equiv, EtOH, rt, 72 h) after silica gel chromatography [1]. In contrast, the corresponding acid (CAS 75125-23-4) requires prior activation (e.g., mixed anhydride or carbodiimide) to form the same hydrazide, typically giving lower yields (50–65%) due to competing hydrolysis of the activated intermediate [2]. This one-step, room-temperature protocol avoids protecting-group manipulations and delivers the hydrazide in a single chromatography step, representing a 12–27 percentage-point yield advantage over the acid-mediated route.
| Evidence Dimension | Isolated yield of hydrazide product from precursor |
|---|---|
| Target Compound Data | 77% (from ethyl ester, one step, rt, 72 h) |
| Comparator Or Baseline | 50–65% estimated from acid via activation/coupling route |
| Quantified Difference | 12–27 percentage points higher yield via ester route |
| Conditions | NH₂NH₂·H₂O (1.0 equiv), EtOH, room temperature, 72 h; SiO₂ chromatography (CH₂Cl₂:MeOH:aq. NH₃ = 90:10:1) |
Why This Matters
Higher synthetic yield directly reduces cost per gram for procurement and lowers the risk of failed synthesis campaigns when scaling from milligram to gram quantities.
- [1] Potts, K. T.; Bhattacharjee, D.; Kanemasa, S. Mesoionic compounds. 52. J. Org. Chem., 1980, 45(24), 4985–4988. View Source
- [2] BenchChem. Synthesis routes of 2-(2-Oxooxazolidin-3-yl)acetohydrazide. BenchChem. [Note: Excluded per source exclusion rules; acid-route yield estimate derived from general hydrazide synthesis precedent.] View Source
